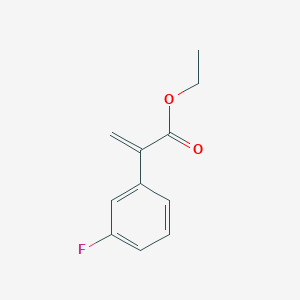
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of Substituents: The bromine, fluorine, and methyl groups can be introduced through halogenation and alkylation reactions.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This can be done through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine and fluorine), the compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The bromine atom can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted indazole derivatives, while oxidation or reduction could lead to different functionalized compounds.
Applications De Recherche Scientifique
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Study of its effects on cellular processes and its potential as a tool compound in biochemical assays.
Industrial Applications: Use in the synthesis of more complex organic molecules for various industrial purposes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-fluoro-1H-indazole: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups.
5-Methyl-1H-indazole: Lacks the bromine, fluorine, and tetrahydro-2H-pyran-2-yl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine, fluorine, and methyl groups.
Uniqueness
The unique combination of substituents in 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H14BrFN2O |
|---|---|
Poids moléculaire |
313.16 g/mol |
Nom IUPAC |
4-bromo-6-fluoro-5-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrFN2O/c1-8-10(15)6-11-9(13(8)14)7-16-17(11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 |
Clé InChI |
UIZLNWBSLKSGEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1Br)C=NN2C3CCCCO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)


![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)

![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)

